

What is the structure of Mal-amido-PEG9-acid?

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Compound of Interest		
Compound Name:	Mal-amido-PEG9-acid	
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An In-depth Technical Guide to Mal-amido-PEG9-acid: Structure, Properties, and Applications

Introduction to Mal-amido-PEG9-acid

Mal-amido-PEG9-acid is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. As a PEGylated linker, it comprises a maleimide group at one terminus, a carboxylic acid at the other, and a central hydrophilic spacer arm made of nine polyethylene glycol (PEG) units.[1] This specific architecture allows for the covalent and selective linkage of two different molecules. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the terminal carboxylic acid can be activated to react with primary amines.[2]

The hydrophilic PEG chain significantly enhances the solubility of the linker and the resulting conjugate in aqueous media, which is a critical property for biological applications.[2] This improved solubility can help prevent the aggregation of conjugates, particularly when linking hydrophobic drug molecules.[3] Consequently, **Mal-amido-PEG9-acid** is a key component in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]

Physicochemical Properties and Specifications

The physical and chemical properties of **Mal-amido-PEG9-acid** are summarized below. These specifications are typical and may vary slightly between suppliers.



Property	Data	Reference(s)
Synonyms	Maleimide-NH-PEG9- CH2CH2COOH	[1]
Molecular Formula	C28H48N2O14	[1]
Molecular Weight	636.69 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity	≥95%	
Solubility	DMSO: 100 mg/mL (157.06 mM)	[1]
Storage Conditions	-20°C, stored under an inert gas (e.g., Nitrogen)	[1]

Core Chemical Structure and Reactivity

The utility of **Mal-amido-PEG9-acid** stems from its two distinct reactive groups, enabling sequential and controlled conjugation reactions.

Maleimide Group: Thiol-Reactive Moiety

The maleimide group contains an electrophilic carbon-carbon double bond that reacts specifically with nucleophilic sulfhydryl groups (thiols) via a Michael addition reaction.[4] This reaction is highly efficient and forms a stable covalent thioether bond.[5]

- Optimal pH: The reaction is most selective for thiols within a pH range of 6.5 to 7.5.[4] At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines.[3]
- Reaction Conditions: The conjugation typically proceeds at room temperature for 2-4 hours or overnight at 4°C.[5]

Carboxylic Acid Group: Amine-Reactive Moiety

The terminal carboxylic acid is not intrinsically reactive towards amines. It must first be activated to form a more reactive intermediate.

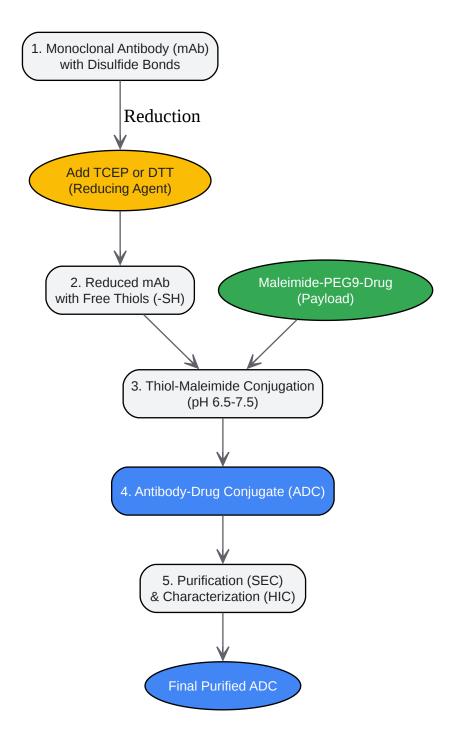




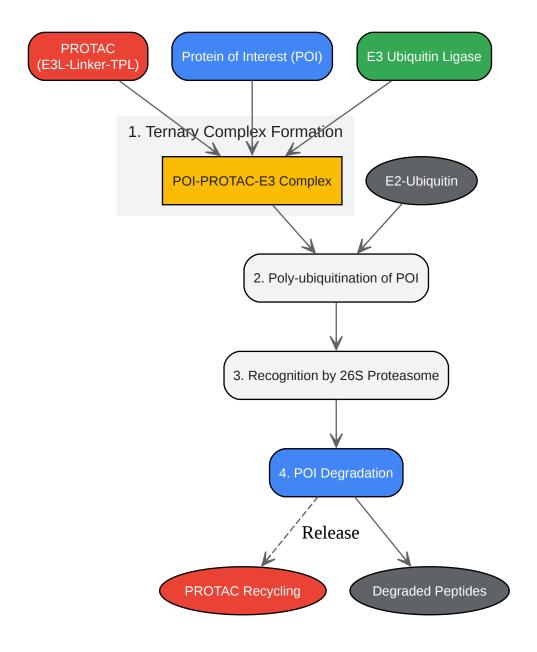


- Activation: Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][6]
- Amide Bond Formation: Once activated, the linker readily reacts with primary amine groups to form a stable amide bond.[6] This reaction is fundamental for attaching the linker to E3 ligase ligands in PROTAC synthesis or to other amine-containing molecules.[6]









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